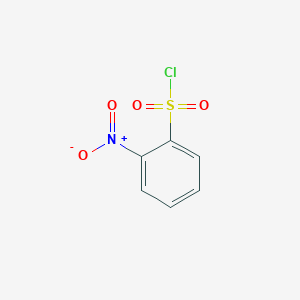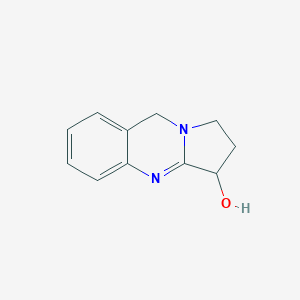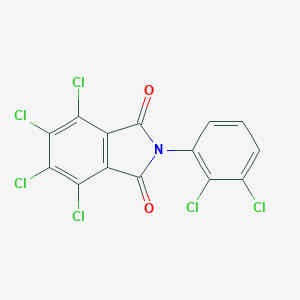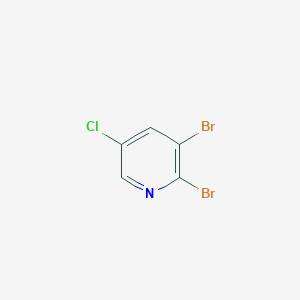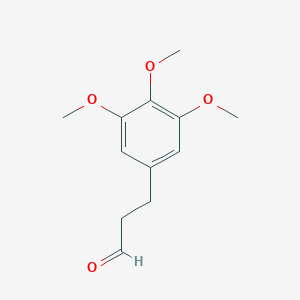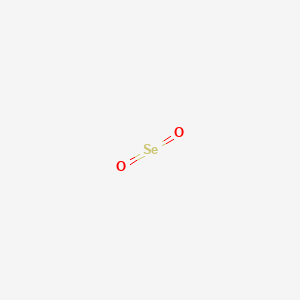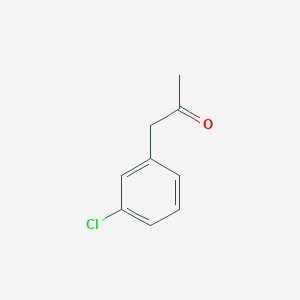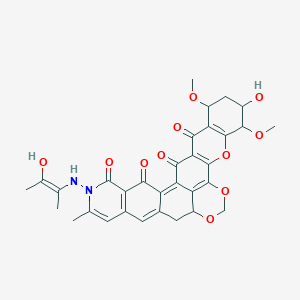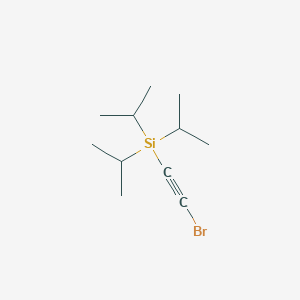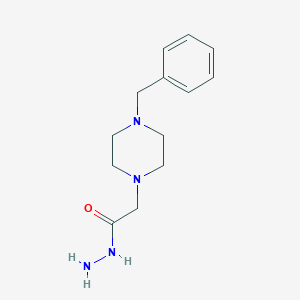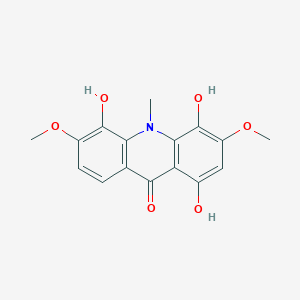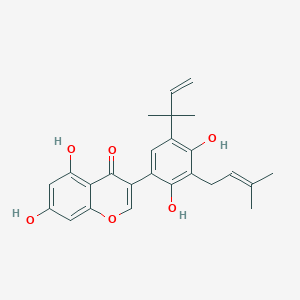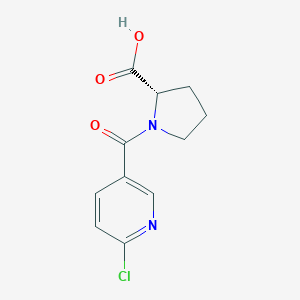
N-(6-Chloropyridine-3-carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Chloropyridine-3-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCC belongs to the family of proline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce inflammation in various animal models. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses, such as influenza A virus and HIV, in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(6-Chloropyridine-3-carbonyl)-L-proline is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. N-(6-Chloropyridine-3-carbonyl)-L-proline is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(6-Chloropyridine-3-carbonyl)-L-proline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Orientations Futures
There are several future directions for the study of N-(6-Chloropyridine-3-carbonyl)-L-proline. One area of research is the development of new therapeutics based on N-(6-Chloropyridine-3-carbonyl)-L-proline. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline. Understanding how N-(6-Chloropyridine-3-carbonyl)-L-proline exerts its biological effects can provide insights into the development of new therapeutics. Additionally, the development of new synthetic methods for N-(6-Chloropyridine-3-carbonyl)-L-proline can improve its solubility and make it easier to work with in experimental settings.
Méthodes De Synthèse
N-(6-Chloropyridine-3-carbonyl)-L-proline can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with L-proline. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-(6-Chloropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit anti-viral properties by inhibiting the replication of viruses, such as influenza A virus and human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
123412-46-4 |
|---|---|
Nom du produit |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
Formule moléculaire |
C11H11ClN2O3 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
(2S)-1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clé InChI |
KFUWPIPGGQLKMT-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
Synonymes |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



